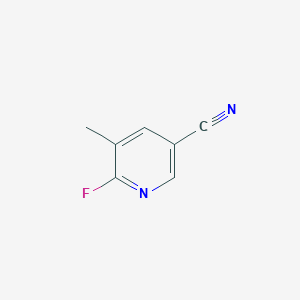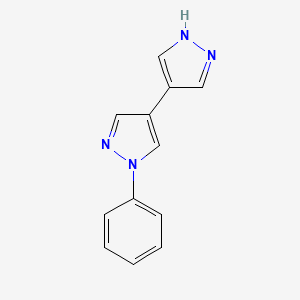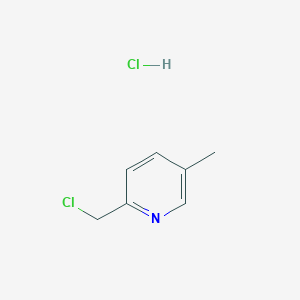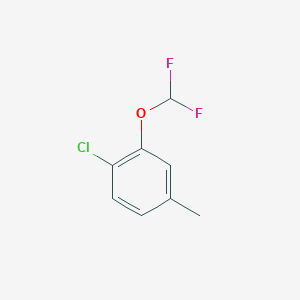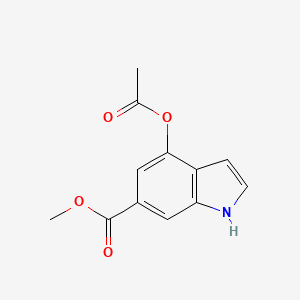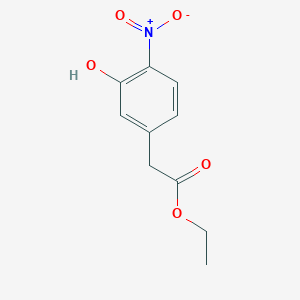
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
Vue d'ensemble
Description
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is a chemical compound with the CAS Number: 288580-52-91. It has a molecular weight of 225.21 and its IUPAC name is ethyl (3-hydroxy-4-nitrophenyl)acetate1. It is a solid at room temperature1.
Synthesis Analysis
The synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is not explicitly mentioned in the search results. However, one of the papers mentions the synthesis of a similar compound, 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative2.Molecular Structure Analysis
The InChI code for Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is 1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H31. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate are not mentioned in the search results.Physical And Chemical Properties Analysis
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is a solid at room temperature1. It should be stored in a dry place at room temperature1. The purity of the compound is 95%1.Applications De Recherche Scientifique
-
Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .
- Results : Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
- 4-Hydroxy-3-nitrophenylacetic acid
-
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate Derivatives
- Field : Antiviral Research
- Application : These derivatives were prepared and reported as antiviral agents .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide Derivatives
- Field : Antiviral Research
- Application : These derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Safety And Hazards
The compound has been classified with the GHS07 pictogram1. The hazard statements associated with it are H302-H315-H319-H3351. The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P5011.
Orientations Futures
The future directions of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate are not explicitly mentioned in the search results. However, it is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities3.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
Propriétés
IUPAC Name |
ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWWXFRNYIQACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

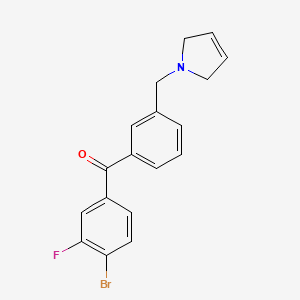
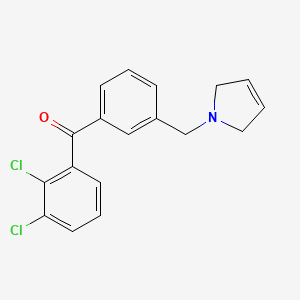
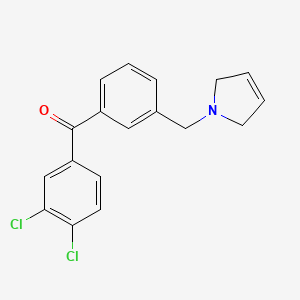
![Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1359669.png)
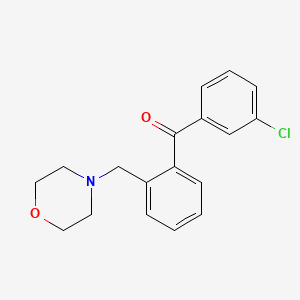
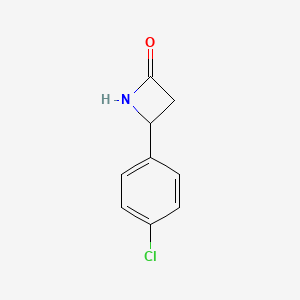
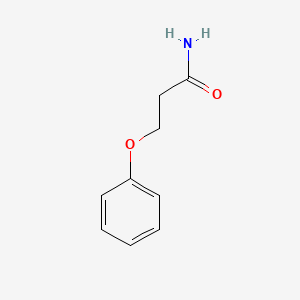
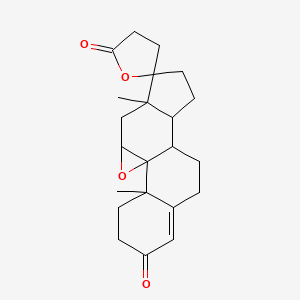
![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)
